molecular formula C12H14Cl2FNO3 B1396411 Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-97-0

Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1396411
M. Wt: 310.15 g/mol
InChI Key: UZTHLXIKJWDZIX-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H14Cl2FNO3 and its molecular weight is 310.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil and Minerals

  • Research has shown that sorption of phenoxy herbicides, like 2,4-D, to soil and minerals can be predicted based on soil parameters such as pH, organic carbon content, and iron oxides. This suggests that similar compounds, including "Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride," may also interact significantly with soil components, affecting their mobility and persistence in the environment (Werner et al., 2012).

Fluorescent Chemosensors

  • A study on fluorescent chemosensors based on 4-methyl-2,6-diformylphenol highlighted the ability of certain compounds to detect various analytes with high selectivity and sensitivity. This research indicates that structurally related compounds might be engineered as sensitive chemosensors for environmental monitoring or biological applications (Roy, 2021).

Xylan Derivatives for Biopolymer Applications

  • The chemical modification of xylan has been explored for creating new biopolymer ethers and esters. This suggests potential for "Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride" in modifying biopolymers to enhance their properties for specific applications, such as drug delivery or material science (Petzold-Welcke et al., 2014).

Pesticide Industry Wastewater Treatment

  • The pesticide production industry generates wastewater containing toxic pollutants. Research on treatment options for such wastewater could inform applications of similar compounds in environmental remediation or as targets for wastewater treatment processes (Goodwin et al., 2018).

properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(14)2-3-9(11)13;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTHLXIKJWDZIX-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
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Methyl (2S,4S)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

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